molecular formula C10H18O3 B191426 10-Hydroxy-2-decenoic acid CAS No. 765-01-5

10-Hydroxy-2-decenoic acid

Cat. No.: B191426
CAS No.: 765-01-5
M. Wt: 186.25 g/mol
InChI Key: QHBZHVUGQROELI-UHFFFAOYSA-N
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Description

10-HDA, also known as Queen bee acid, is a fatty acid found in royal jelly . It is being investigated for its potential pharmacological activities. It promotes neurogenesis of neural stem/progenitor cells (cells capable of differentiating into neurons, astrocytes, or oligodendrocytes) in vitro .


Synthesis Analysis

A synthesis pathway for 10-HDA has been designed using decanoic acid as the substrate via a novel two-step whole-cell catalytic reaction . The first step involves the modification of E. coli β-oxidation pathway to optimize the key enzymes of the trans-2-decenoic acid synthesis pathway .


Molecular Structure Analysis

The molecular formula of 10-HDA is C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .


Chemical Reactions Analysis

10-HDA synthesis involves a two-step whole-cell catalytic reaction. The first step involves the modification of the E. coli β-oxidation pathway to optimize the key enzymes of the trans-2-decenoic acid synthesis pathway . The conversion rate of the intermediate product trans-2-decenoic acid in the first step of 10-HDA synthesis could reach 93.1 ± 1.3% .


Physical and Chemical Properties Analysis

10-HDA has a density of 1.0±0.1 g/cm3, a boiling point of 339.2±15.0 °C at 760 mmHg, and a flash point of 173.1±16.9 °C . It also has a molar refractivity of 51.5±0.3 cm3 .

Relevant Papers Several papers have been published on 10-HDA. They cover topics such as its anti-inflammatory activity in human colon cancer cells , its biosynthesis using decanoic acid as a substrate , and its metabolism and pharmacokinetics .

Scientific Research Applications

1. Biosynthesis and Production

10-Hydroxy-2-decenoic acid (10-HDA) is an α,β-unsaturated medium-chain carboxylic acid with a terminal hydroxyl group, known for its unique properties and economic value. Research has focused on improving its biosynthesis. One study enhanced the two-step biosynthesis method of 10-HDA, significantly improving the conversion rate of the intermediate product trans-2-decenoic acid. This advancement offers a simplified production strategy for 10-HDA and related compounds (Wang et al., 2022). Another study successfully modified the β-oxidation pathway in Escherichia coli to synthesize 10-HDA using decanoic acid, highlighting a strategy for environmentally friendly and efficient synthesis of 10-HDA (Li et al., 2021).

2. Protective Properties in Skin and General Health

10-HDA has demonstrated protective properties in various health aspects. It has been reported to prevent ultraviolet A-induced damage in human dermal fibroblasts, suggesting its potential in skin care and protection against photoaging (Zheng et al., 2012). Additionally, royal jelly, which contains 10-HDA, shows remarkable antibacterial properties, especially against Gram-positive bacteria. This finding points to its potential use as a natural antimicrobial agent in various fields (Fratini et al., 2016).

3. Medicinal and Therapeutic Potential

10-HDA has shown promise in various medicinal applications. It exhibits immunomodulatory effects on human monocyte-derived dendritic cells, with different activities depending on the concentration, highlighting its potential therapeutic properties (Mihajlović et al., 2013). Another study demonstrated the hypoglycemic effects of 10-HDA on diabetic mice, indicating its potential in managing diabetes through the PI3K/AKT/GSK3β signaling pathway (Hu et al., 2022).

4. Applications in Food and Beverages

10-HDA's antimicrobial properties have found applications in food and beverages. For instance, it has been used as an antimicrobial agent in draft keg-conditioned wheat beer, improving the microbiological stability and shelf life of the beer without inhibiting yeast (Li et al., 2010).

Mechanism of Action

10-Hydroxy-2-decenoic acid (10-HDA), also known as 10-hydroxydec-2-enoic acid, is a unique fatty acid found in royal jelly . It has been associated with various biological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .

Target of Action

10-HDA primarily targets the free fatty acid receptor 4 (FFAR4) on osteoclasts . Osteoclasts are cells that break down bone tissue, and this process is essential for the maintenance and repair of bones. FFAR4 is a G-protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism .

Mode of Action

10-HDA binds to FFAR4, which inhibits the receptor activator of nuclear factor-κB (NF-κB) ligand (RANKL) . This inhibition attenuates the induction of the nuclear factor of activated T cells (NFAT) c1 . NFAT is a family of transcription factors implicated in immune response. By inhibiting RANKL, 10-HDA can prevent the differentiation and activation of osteoclasts .

Biochemical Pathways

The primary biochemical pathway affected by 10-HDA is the RANKL-RANK-NFAT pathway . This pathway is crucial for osteoclast differentiation and activation. By inhibiting RANKL, 10-HDA disrupts this pathway, reducing osteoclast activity and potentially influencing bone metabolism .

Pharmacokinetics

A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, including 10-hda, suggests that these compounds are metabolized to dicarboxylate, absorbed into the circulation, and their absorption increased by enzyme treatment .

Result of Action

The binding of 10-HDA to FFAR4 and the subsequent inhibition of RANKL leads to a decrease in osteoclast differentiation and activity . This can result in a reduction in bone resorption, as observed in ovariectomized mice . Additionally, 10-HDA has been shown to possess various biological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .

Action Environment

The action of 10-HDA can be influenced by various environmental factors. For instance, the biosynthesis of 10-HDA could be improved by combining transporter overexpression and permeation technology strategies . Moreover, the extracellular content of the intermediate product trans-2-decenoic acid was found to be five times greater than the intracellular content when certain surfactants were used .

Biochemical Analysis

Biochemical Properties

10-Hydroxy-2-decenoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with acyl-coenzyme A dehydrogenase in its biosynthesis . The conversion rate of the intermediate product trans-2-decenoic acid in the first step of this compound synthesis could reach 93.1 ± 1.3% by combining transporter overexpression and permeation technology strategies .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens . It also exhibits anti-inflammatory activity in human colon cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice . It also exhibits anti-inflammatory function on human colon cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been shown to have clear hypoglycemic effects on diabetic mice, through the PI3K/AKT/GSK3β signaling pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For example, it has been found to improve hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels. For instance, it has been found to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, the extracellular trans-2-decenoic acid content was five times greater than the intracellular content when 2.0% (v/v) triton X-100 and 1.2% (v/v) tween-80 were each used .

Properties

IUPAC Name

(E)-10-hydroxydec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBZHVUGQROELI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CC(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/C(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045504
Record name trans-10-Hydroxy-2-decenoic acid
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-05-4
Record name trans-10-Hydroxy-2-decenoic acid
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Record name 10-Hydroxydecenoic acid
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Record name 14113-05-4
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Record name trans-10-Hydroxy-2-decenoic acid
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Record name trans-10-Hydroxy-2-decenoic Acid
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Record name 10-HYDROXYDECENOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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